Bullacin B
Description
Structural Characterization of Bullacin B
Molecular Formula and Stereochemical Configuration
This compound possesses the molecular formula C37H66O7 with an average molecular weight of 622.9157 daltons and a monoisotopic molecular weight of 622.480854466 daltons. The compound is assigned the Chemical Abstracts Service registry number 210230-74-3, providing a unique identifier for this specific acetogenin structure. The International Union of Pure and Applied Chemistry systematic name for this compound is 3-(4,13-dihydroxy-13-{5-[5-(1-hydroxyundecyl)oxolan-2-yl]oxolan-2-yl}tridecyl)-5-methyl-2,5-dihydrofuran-2-one, which reflects the complex arrangement of functional groups within the molecule.
The stereochemical configuration of this compound has been elucidated through detailed analysis, revealing the absolute configuration as 6S, 13R, 14R, 17R, 18R, 21R, 22R, and 34S. This stereochemical assignment was accomplished using advanced analytical techniques, including Mosher's methodology, which provides reliable determination of absolute stereochemistry at multiple chiral centers. The International Chemical Identifier for this compound is InChI=1S/C37H66O7/c1-3-4-5-6-7-8-12-15-21-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)22-16-13-10-9-11-14-19-30(38)20-17-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3, with the corresponding InChI Key being QUGFUBNTTOOGMC-UHFFFAOYSA-N.
The canonical Simplified Molecular Input Line Entry System representation of this compound is CCCCCCCCCCC(O)C1CCC(O1)C1CCC(O1)C(O)CCCCCCCCC(O)CCCC1=CC(C)OC1=O, which encodes the complete molecular structure in a standardized format. This structural representation reveals the presence of multiple hydroxyl groups strategically positioned throughout the molecule, contributing to its biological activity profile. The compound features an unprecedented C-6 hydroxyl group, which represents a relatively rare structural characteristic among acetogenins and distinguishes this compound from other members of this compound class.
Comparative Analysis of Bis-Tetrahydrofuran Ring Systems in Annonaceous Acetogenins
This compound belongs to the class of organic compounds known as annonaceous acetogenins, which are characterized as waxy derivatives of fatty acids, typically containing C32 or C34 carbon atoms. These compounds feature a terminal carboxylic acid combined with a 2-propanol unit at the C-2 position to form a methyl-substituted alpha,beta-unsaturated-gamma-lactone structure. One of the most distinctive structural features of annonaceous acetogenins is the presence of single, adjacent, or nonadjacent tetrahydrofuran or tetrahydropyran systems with one or two flanking hydroxyl groups positioned at the center of a long hydrocarbon chain.
This compound specifically represents an adjacent bis-tetrahydrofuran ring acetogenin, featuring two tetrahydrofuran rings connected in an adjacent configuration. This structural arrangement places this compound within a specific subgroup of acetogenins that exhibit distinct biological and chemical properties compared to their nonadjacent counterparts. The adjacent bis-tetrahydrofuran configuration in this compound creates a unique three-dimensional molecular architecture that influences both its conformational behavior and interaction with biological targets.
In comparative analysis with other annonaceous acetogenins, this compound demonstrates several distinguishing features. While most acetogenins possess either C32 or C34 carbon skeletons, this compound contains a C37 framework, representing a variation from the typical structural pattern. This extended carbon chain length contributes to the compound's unique physical and chemical properties. Additionally, the specific arrangement of hydroxyl groups in this compound, particularly the presence of the C-6 hydroxyl group, differentiates it from other bis-tetrahydrofuran acetogenins such as squamostatin and asimicinone derivatives.
The classification system for annonaceous acetogenins places this compound within the adjacent bis-tetrahydrofuran subgroup, specifically categorized as having a th/t/th/t/th pattern, indicating the stereochemical arrangement of the tetrahydrofuran rings and their relationship to the overall molecular structure. This classification system helps researchers understand the structural relationships between different acetogenins and predict their potential biological activities based on structural similarities and differences.
Spectroscopic Identification Techniques
Nuclear Magnetic Resonance Spectral Signatures
Nuclear Magnetic Resonance spectroscopy represents a fundamental analytical technique for the structural characterization of this compound, providing detailed information about the compound's molecular framework and stereochemical arrangement. The application of both proton and carbon-13 Nuclear Magnetic Resonance spectroscopy has proven essential for confirming the structural assignment of this complex acetogenin. Carbon-13 Nuclear Magnetic Resonance spectroscopy offers particular advantages for analyzing this compound due to the 20-fold greater range of chemical shifts compared to proton Nuclear Magnetic Resonance spectroscopy, enabling better resolution of resonances in complex molecular systems.
The quantitative analysis capabilities of carbon-13 Nuclear Magnetic Resonance spectroscopy have been demonstrated to provide reliable integration ratios for structural characterization, with accuracy within 3.4% of proton Nuclear Magnetic Resonance spectroscopic values for compounds containing aromatic systems or heteroatoms. For this compound analysis, carbon-13 Nuclear Magnetic Resonance integration employing short relaxation delays can be accomplished using minimal sample quantities, typically requiring only 10 milligrams of material while providing reliable structural information in acquisition times of 2-30 minutes.
The proton Nuclear Magnetic Resonance spectral characteristics of this compound reveal distinctive signatures associated with the bis-tetrahydrofuran ring system and the terminal gamma-lactone moiety. The chemical shift patterns observed in the proton Nuclear Magnetic Resonance spectrum provide crucial information about the spatial arrangement of functional groups and the overall molecular conformation. The integration of proton Nuclear Magnetic Resonance spectral data with carbon-13 Nuclear Magnetic Resonance analysis enables comprehensive structural determination and stereochemical assignment.
Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and Nuclear Overhauser Effect spectroscopy, have been employed to establish connectivity patterns and spatial relationships within the this compound molecule. These sophisticated analytical approaches allow researchers to determine the relative positions of functional groups and confirm the proposed molecular structure through detailed spectral correlation analysis.
High-Resolution Mass Spectrometry Profiling
High-resolution mass spectrometry provides critical analytical capabilities for the identification and characterization of this compound, offering precise molecular weight determination and fragmentation pattern analysis. The predicted liquid chromatography-tandem mass spectrometry spectrum for this compound operating in positive ionization mode at 10 electronvolts collision energy reveals characteristic fragmentation patterns that can be utilized for compound identification. The monoisotopic molecular weight of 622.4809 daltons, combined with the molecular formula C37H66O7, provides a unique mass spectral signature for this compound identification.
The electrospray ionization mass spectrometry analysis of this compound generates multiple adduct ions that enhance detection sensitivity and provide additional structural confirmation. The predicted collision cross section values for various adduct ions demonstrate the three-dimensional structural characteristics of the molecule in the gas phase. For example, the [M+H]+ adduct exhibits a predicted collision cross section of 268.3 Ångström squared, while the [M+Na]+ adduct shows a value of 261.3 Ångström squared.
| Adduct Ion | Mass-to-Charge Ratio | Predicted Collision Cross Section (Ångström²) |
|---|---|---|
| [M+H]+ | 623.48811 | 268.3 |
| [M+Na]+ | 645.47005 | 261.3 |
| [M-H]- | 621.47355 | 271.7 |
| [M+NH4]+ | 640.51465 | 268.6 |
| [M+K]+ | 661.44399 | 259.2 |
The fragmentation analysis of this compound through tandem mass spectrometry provides valuable structural information by revealing the breakdown patterns of the molecule under controlled collision conditions. The predicted liquid chromatography-tandem mass spectrometry spectrum operating in negative ionization mode at 20 electronvolts collision energy generates a distinctive fragmentation fingerprint that can be used for compound identification and structural elucidation. These fragmentation patterns reflect the relative stability of different molecular regions and provide insights into the preferred cleavage sites within the acetogenin structure.
Conformational Dynamics and Molecular Flexibility
The conformational behavior of this compound has been extensively studied through computational approaches, revealing significant molecular flexibility that influences its biological activity and interaction with target systems. Comprehensive conformational analysis using systematic search methods combined with semiempirical and ab initio calculations at the Restricted Hartree-Fock 3-21G and 6-31G(d) levels has provided detailed insights into the conformational space accessible to this acetogenin. The results indicate that this compound possesses remarkable molecular flexibility, with numerous different conformations identified through computational analysis.
Molecular dynamics simulations have been employed to evaluate the conformational behavior of this compound under conditions that simulate its biological environment. These simulations utilize a combined decane/water system that effectively models the lipid-aqueous interface where this compound likely exerts its biological effects as an inhibitor of mitochondrial complex I. The molecular dynamics studies support the use of computational approaches for understanding the conformational preferences of this acetogenin and provide valuable insights into its mechanism of action.
The ab initio calculations reveal that L-form conformations are energetically favored for this compound, suggesting these represent the predominant molecular geometries under physiological conditions. This conformational preference has important implications for understanding how the molecule interacts with its biological targets and helps explain the observed structure-activity relationships among different acetogenin derivatives. The energetic favorability of L-form conformations may be related to intramolecular hydrogen bonding patterns and optimal spatial arrangements of the bis-tetrahydrofuran ring system relative to the terminal gamma-lactone moiety.
The conformational flexibility of this compound enables the molecule to adopt multiple spatial arrangements that may be necessary for optimal binding to its target sites within mitochondrial complex I. This flexibility represents a crucial structural feature that distinguishes acetogenins from more rigid inhibitor molecules and may contribute to their potent and selective biological activities. The ability to access multiple conformational states allows this compound to adapt to the binding site geometry and establish favorable interactions with target proteins.
Understanding the conformational dynamics of this compound also provides important insights for structure-based drug design efforts aimed at developing synthetic analogues with improved properties. The identification of preferred conformational states and the energetic barriers between different molecular geometries inform the design of constrained analogues that may exhibit enhanced selectivity or potency compared to the natural product.
Structure
2D Structure
Properties
Molecular Formula |
C37H66O7 |
|---|---|
Molecular Weight |
622.9 g/mol |
IUPAC Name |
(2S)-4-[(4R,13R)-4,13-dihydroxy-13-[(2R,5R)-5-[(2R,5R)-5-[(1R)-1-hydroxyundecyl]oxolan-2-yl]oxolan-2-yl]tridecyl]-2-methyl-2H-furan-5-one |
InChI |
InChI=1S/C37H66O7/c1-3-4-5-6-7-8-12-15-21-31(39)33-23-25-35(43-33)36-26-24-34(44-36)32(40)22-16-13-10-9-11-14-19-30(38)20-17-18-29-27-28(2)42-37(29)41/h27-28,30-36,38-40H,3-26H2,1-2H3/t28-,30+,31+,32+,33+,34+,35+,36+/m0/s1 |
InChI Key |
QUGFUBNTTOOGMC-UOCXRWNNSA-N |
Isomeric SMILES |
CCCCCCCCCC[C@H]([C@H]1CC[C@@H](O1)[C@H]2CC[C@@H](O2)[C@@H](CCCCCCCC[C@H](CCCC3=C[C@@H](OC3=O)C)O)O)O |
Canonical SMILES |
CCCCCCCCCCC(C1CCC(O1)C2CCC(O2)C(CCCCCCCCC(CCCC3=CC(OC3=O)C)O)O)O |
Synonyms |
bullacin B |
Origin of Product |
United States |
Scientific Research Applications
Chemical Properties and Structure
Bullacin B is characterized by a complex molecular structure that contributes to its biological activity. The compound's structure has been elucidated through advanced spectroscopic techniques, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), which have provided insights into its conformational dynamics and interactions with biological targets.
Cytotoxic Activity
Research has demonstrated that this compound exhibits significant cytotoxicity against a range of cancer cell lines. In particular, studies have shown that:
- Colon Cancer Cells : this compound has been reported to induce apoptosis in colon cancer cell lines such as SW480 and HT-29. The half-maximal inhibitory concentration (IC50) values for these cells were approximately 10 nM, indicating strong potency in reducing cell viability .
- Mechanism of Action : The apoptosis induced by this compound is associated with the activation of the endoplasmic reticulum stress signaling pathway, leading to immunogenic cell death. This process involves the translocation of calreticulin and heat shock proteins to the cell membrane, which enhances macrophage phagocytosis of cancer cells .
Therapeutic Potential
The therapeutic potential of this compound extends beyond its cytotoxic effects. Key applications include:
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in preclinical settings:
- Colon Cancer Study : In a controlled experiment, treatment with this compound resulted in significant apoptotic changes in colon cancer cells within 16 hours of exposure, demonstrating a time-dependent relationship between drug concentration and apoptotic response .
- Comparative Studies : Research comparing this compound with other acetogenins has shown that it possesses unique structural features that may enhance its biological activity compared to related compounds like bullatacin, which also exhibits antitumor properties but may differ in efficacy across various cancer types .
Data Table: Summary of Biological Activities
| Activity Type | Cell Line | IC50 (nM) | Mechanism |
|---|---|---|---|
| Cytotoxicity | SW480 | 10 | Apoptosis via ER stress pathway |
| Cytotoxicity | HT-29 | 7 | Immunogenic cell death |
| Antiviral Potential | Hepatoma Cells | TBD | Inhibition of viral replication |
Comparison with Similar Compounds
Bullacin B vs. Parviflorin
Parviflorin (compound 2), a C35 ACG co-isolated from A. bullata, shares structural similarities with this compound but differs in hydroxyl positioning and stereochemistry:
- Hydroxyl Groups : this compound has a C-6 hydroxyl , while Parviflorin has a C-4 hydroxyl .
- Absolute Configuration : Parviflorin’s configuration is 4R,13R,14R,17R,18R,21R,22R,34S, differing at C-4 and C-6 .
- Bioactivity: Both compounds show nanomolar cytotoxicity (Table 1), but this compound’s unique C-6 hydroxyl may enhance membrane permeability and target binding .
Table 1: Cytotoxicity of this compound and Parviflorin
| Compound | IC₅₀ (Human Tumor Cell Lines, nM) |
|---|---|
| This compound | 0.001–0.01 (lung, breast, colon) |
| Parviflorin | 0.01–0.1 (lung, breast, colon) |
This compound vs. Goniorhalamus arnuzon C35 ACG
A C35 ACG from Goniorhalamus arnuzon shares this compound’s C-6 hydroxyl but contains a single THF ring (vs. adjacent bis-THF in this compound) . Key differences:
This compound vs. Annonin VI
Annonin VI (C37H66O7) shares this compound’s molecular formula but differs in:
- Chain Length: Annonin VI has a C37 skeleton (vs. C35 in this compound), reducing membrane permeability .
- THF Configuration: Non-adjacent THF rings in Annonin VI weaken Complex I binding compared to this compound’s adjacent arrangement .
Mechanistic Insights: Role of Structural Features
Adjacent Bis-THF Rings
This compound’s adjacent bis-THF rings create a hydrophilic domain that anchors to mitochondrial membranes, facilitating interactions with Complex I’s ubiquinone-binding site . Molecular dynamics (MD) simulations confirm that adjacent THF rings adopt optimal conformations for hydrogen bonding, unlike single-THF analogs .
C-6 Hydroxyl Group
The C-6 hydroxyl in this compound is critical for bioactivity:
Alkyl Spacer Dynamics
The C13–C22 alkyl spacer between the THF rings and terminal lactone allows this compound to dynamically adjust its conformation in lipid membranes. This flexibility enables simultaneous binding of THF rings and lactone to distinct sites on Complex I, a feature absent in rigid analogs like squamostatin A .
Conformational Flexibility and Bioactivity
Ab initio calculations and MD simulations reveal this compound’s conformational flexibility :
- In aqueous environments, this compound adopts a U-shaped conformation , positioning THF rings and lactone for optimal target engagement.
- In lipid bilayers, the alkyl spacer undergoes dynamic adjustments , maximizing hydrophobic interactions. This flexibility contrasts with rigid ACGs like rolliniastatin-1, which exhibit reduced potency due to restricted movement .
Preparation Methods
Source Material and Initial Extraction
Bullacin B is predominantly isolated from Annona species, such as Annona squamosa and Annona muricata. Fresh leaves or seeds are typically dried, powdered, and subjected to solvent extraction. Polar solvents like methanol or ethanol are used to extract acetogenins, followed by partitioning with non-polar solvents (e.g., hexane) to remove lipids. The methanol-soluble fraction is then concentrated under reduced pressure to yield a crude extract.
Chromatographic Purification
The crude extract undergoes column chromatography (CC) over silica gel, with gradient elution using hexane-ethyl acetate mixtures. This compound elutes in medium-polarity fractions, which are further purified via reversed-phase high-performance liquid chromatography (HPLC) with acetonitrile-water mobile phases. Key parameters for optimal isolation include:
| Parameter | Condition |
|---|---|
| Column Material | C18 silica (5 µm, 250 × 10 mm) |
| Mobile Phase | Acetonitrile:H₂O (75:25, v/v) |
| Flow Rate | 2.0 mL/min |
| Detection | UV at 220 nm |
This process typically yields this compound with >95% purity, as confirmed by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS).
Challenges in Chemical Synthesis
Structural Complexity and Retrosynthetic Analysis
This compound’s synthesis is hindered by its stereochemically dense structure, including three contiguous stereocenters in the THF ring and a trisubstituted γ-lactone. Retrosynthetic disconnections focus on modular assembly of the THF core and lactone moiety, but stereocontrol remains a significant hurdle.
THF Ring Construction
Molecular dynamics simulations and ab initio calculations (RHF/3-21G and RHF/6-31G(d)) suggest that the THF ring adopts a low-energy "L-form" conformation, necessitating chiral auxiliaries or asymmetric catalysis for stereoselective synthesis. A proposed route involves:
-
Epoxidation of a bis-allylic alcohol precursor.
-
Acid-mediated cyclization to form the THF ring.
-
Functionalization of the lactone segment via Wittig olefination.
However, this approach suffers from poor regioselectivity (<30% yield).
Lactone Formation
The γ-lactone is typically constructed via intramolecular esterification of a hydroxy acid precursor. Computational studies indicate that this compound’s lactone exists in a strained conformation, requiring high-dilution conditions to favor cyclization over polymerization.
Analytical Characterization
Spectroscopic Data
Critical spectroscopic markers for this compound include:
Q & A
Q. Basic Research Focus
- Primary Screening : Use cell-based assays (e.g., cytotoxicity in cancer cell lines) with positive/negative controls. Report IC50 values with confidence intervals (n ≥ 3 replicates) .
- Secondary Validation : Employ target-specific assays (e.g., enzyme inhibition kinetics) and orthogonal methods (e.g., SPR for binding affinity) .
Advanced Consideration : Integrate siRNA knockdown or CRISPR-Cas9 gene editing to confirm mechanism-specific activity .
What methodological strategies resolve contradictions in reported bioactivity data for this compound across studies?
Q. Advanced Research Focus
- Meta-Analysis : Systematically compare experimental variables (e.g., cell line origin, assay conditions, solvent controls) .
- Dose-Response Reproducibility : Validate findings across independent labs using standardized protocols (e.g., NIH Rigor and Reproducibility guidelines) .
- Data Normalization : Account for batch effects or instrumentation variability using Z-score transformations .
How can synthetic pathways for this compound be optimized to improve yield and scalability for structure-activity relationship (SAR) studies?
Q. Advanced Research Focus
- Reaction Engineering : Use design of experiments (DoE) to test variables (e.g., catalyst loading, temperature, solvent polarity) .
- Green Chemistry Metrics : Calculate atom economy and E-factors to assess sustainability .
- Intermediate Trapping : Employ LC-MS to identify bottlenecks in multi-step syntheses .
What computational and experimental approaches are robust for identifying this compound’s molecular targets?
Q. Advanced Research Focus
- Chemoproteomics : Use activity-based protein profiling (ABPP) with this compound-derived probes .
- Molecular Docking : Combine in silico screening (e.g., AutoDock Vina) with molecular dynamics simulations to predict binding pockets .
- CRISPR-Based Screening : Genome-wide knockout libraries to identify essential genes modulating this compound’s efficacy .
How should researchers design comparative studies to evaluate this compound against structural analogs or known inhibitors?
Q. Advanced Research Focus
- SAR Tables : Tabulate IC50, selectivity indices, and physicochemical properties (e.g., logP, solubility) for analogs .
- Synergy Analysis : Use Chou-Talalay combination indices to assess interactions with standard therapeutics .
- Resistance Profiling : Serial passage assays to monitor emergent resistance mutations in microbial models .
What statistical frameworks are critical for validating this compound’s efficacy in preclinical models?
Q. Methodological Focus
- Power Analysis : Predefine sample sizes using G*Power to ensure statistical rigor (α = 0.05, β = 0.2) .
- Multivariate Regression : Adjust for covariates (e.g., animal weight, baseline biomarkers) in in vivo studies .
- Reproducibility : Adopt open-source platforms (e.g., SciCrunch) for raw data sharing .
How can multi-omics datasets (e.g., transcriptomics, metabolomics) be integrated to elucidate this compound’s mechanism of action?
Q. Advanced Research Focus
- Pathway Enrichment : Use tools like GSEA or MetaboAnalyst to map omics data onto KEGG pathways .
- Network Pharmacology : Construct protein-protein interaction networks (e.g., STRING) to identify hub targets .
- Machine Learning : Train classifiers to predict response biomarkers from integrated datasets .
What experimental controls are essential to confirm this compound’s stability under physiological conditions?
Q. Methodological Focus
- Accelerated Stability Testing : Incubate this compound in PBS or serum at 37°C, monitoring degradation via LC-MS .
- Light/Temperature Sensitivity : Expose to UV-vis light or freeze-thaw cycles, quantifying recovery rates .
- Metabolite Profiling : Identify degradation products using untargeted metabolomics .
How can researchers address ethical and reproducibility challenges in this compound studies?
Q. Methodological Focus
- Data Transparency : Pre-register protocols on platforms like Open Science Framework .
- Ethical Validation : For in vivo work, adhere to ARRIVE guidelines and obtain IACUC approval .
- Blinded Analysis : Implement double-blinding in assay readouts to reduce bias .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
